molecular formula C16H15BrFN7O3S B1676633 2-(5-(5-(4-(2-Bromo-5-fluorophenoxy)piperidin-1-yl)-1,3,4-thiadiazol-2-yl)-2H-tetrazol-2-yl)acetic acid CAS No. 1030612-87-3

2-(5-(5-(4-(2-Bromo-5-fluorophenoxy)piperidin-1-yl)-1,3,4-thiadiazol-2-yl)-2H-tetrazol-2-yl)acetic acid

Cat. No. B1676633
M. Wt: 484.3 g/mol
InChI Key: SVTBUTPWEOUGGT-UHFFFAOYSA-N
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Description

MK-8245 analog is a liver-targeting inhibitor of stearoyl-CoA desaturase (SCD).

Scientific Research Applications

Synthesis Techniques and Chemical Reactions

Ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate Reactions

Studies on ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate have shown that it reacts with various nucleophiles, retaining the furylthiadiazole fragment in transformations, which might offer insights into similar reactions for the mentioned compound (Maadadi et al., 2016).

Novel Thiazolidin-4-ones and Thiazolin-4-ones Synthesis

The condensation of ω-(4-formylphenoxy)acetophenone derivatives with 2-thioxo-1,3-thiazolidin-4-one under specific conditions to produce new derivatives highlights a method that could be adapted for synthesizing related compounds (Kandeel).

Potential Applications in Drug Modification

Modification of Cephalosporin Antibiotics

An efficient synthesis of (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, a modifier of cephalosporin antibiotics, could suggest possible roles in antibiotic enhancement or modification for compounds containing thiadiazol groups (Kanai et al., 1993).

Conformational Studies

Phenoxyacetic Acid Derivatives in Adducts

Research on the conformations of phenoxyacetic acid derivatives in molecular complexes could provide foundational knowledge for understanding how structural variations affect biological activity and binding affinity (Lynch et al., 1999).

Novel Compound Synthesis

Mannich Bases with Pyrazolone Moiety

The synthesis of Mannich bases by reacting certain precursors with aqueous formaldehyde and piperidine solution demonstrates a pathway to novel compounds that could be relevant for designing derivatives of the specified chemical compound for potential applications (Naik et al., 2013).

properties

IUPAC Name

2-[5-[5-[4-(2-bromo-5-fluorophenoxy)piperidin-1-yl]-1,3,4-thiadiazol-2-yl]tetrazol-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrFN7O3S/c17-11-2-1-9(18)7-12(11)28-10-3-5-24(6-4-10)16-21-20-15(29-16)14-19-23-25(22-14)8-13(26)27/h1-2,7,10H,3-6,8H2,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVTBUTPWEOUGGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC(=C2)F)Br)C3=NN=C(S3)C4=NN(N=N4)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrFN7O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80648363
Record name (5-{5-[4-(2-Bromo-5-fluorophenoxy)piperidin-1-yl]-1,3,4-thiadiazol-2-yl}-2H-tetrazol-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-(5-(4-(2-Bromo-5-fluorophenoxy)piperidin-1-yl)-1,3,4-thiadiazol-2-yl)-2H-tetrazol-2-yl)acetic acid

CAS RN

1030612-87-3
Record name (5-{5-[4-(2-Bromo-5-fluorophenoxy)piperidin-1-yl]-1,3,4-thiadiazol-2-yl}-2H-tetrazol-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-(5-(4-(2-Bromo-5-fluorophenoxy)piperidin-1-yl)-1,3,4-thiadiazol-2-yl)-2H-tetrazol-2-yl)acetic acid
Reactant of Route 2
2-(5-(5-(4-(2-Bromo-5-fluorophenoxy)piperidin-1-yl)-1,3,4-thiadiazol-2-yl)-2H-tetrazol-2-yl)acetic acid
Reactant of Route 3
2-(5-(5-(4-(2-Bromo-5-fluorophenoxy)piperidin-1-yl)-1,3,4-thiadiazol-2-yl)-2H-tetrazol-2-yl)acetic acid
Reactant of Route 4
Reactant of Route 4
2-(5-(5-(4-(2-Bromo-5-fluorophenoxy)piperidin-1-yl)-1,3,4-thiadiazol-2-yl)-2H-tetrazol-2-yl)acetic acid
Reactant of Route 5
Reactant of Route 5
2-(5-(5-(4-(2-Bromo-5-fluorophenoxy)piperidin-1-yl)-1,3,4-thiadiazol-2-yl)-2H-tetrazol-2-yl)acetic acid
Reactant of Route 6
2-(5-(5-(4-(2-Bromo-5-fluorophenoxy)piperidin-1-yl)-1,3,4-thiadiazol-2-yl)-2H-tetrazol-2-yl)acetic acid

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